molecular formula C19H23N3O B8806592 1-Carbazol-9-yl-3-piperazin-1-yl-propan-2-ol

1-Carbazol-9-yl-3-piperazin-1-yl-propan-2-ol

Cat. No. B8806592
M. Wt: 309.4 g/mol
InChI Key: WATOFYBPVZCCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08053436B1

Procedure details

At rt to a solution of Example 2 (3.4 g, 8.30 mmol) in DCM (120 mL) is added TFA (30 mL). The resulting mixture is stirred at rt for 30 min. Concentration in vacuo gives an oily residue. Flash chromatography on a 7×18 cm2 column of SiO2 using DCM:MeOH:TEA (40:5:3) as eluting solvent and removal of the solvent gives the title compound (3.12 g, 92%) as a white foam. Slow addition of HCl (30 mL, 4 eq, 1M in Et2O) into a solution of the above compound in EtOH (40 mL) gives the hydrochloride salt of the title compound as beige crystals in a quantitative yield.
Name
solution
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
DCM MeOH TEA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH:15]([OH:30])[CH2:16][N:17]2[C:29]3[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=3[C:23]3[C:18]2=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH:19]1[C:18]2[N:17]([CH2:16][CH:15]([OH:30])[CH2:14][N:11]3[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]3)[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:23]=2[CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
solution
Quantity
3.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CC(CN1C2=CC=CC=C2C=2C=CC=CC12)O
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
DCM MeOH TEA
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gives an oily residue
WASH
Type
WASH
Details
as eluting
CUSTOM
Type
CUSTOM
Details
solvent and removal of the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)CC(CN1CCNCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.12 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 121.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.